1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride - 521914-40-9

1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride

Catalog Number: EVT-1810831
CAS Number: 521914-40-9
Molecular Formula: C11H20Cl3N3
Molecular Weight: 300.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-1-(pyridin-4-yl)ethyl acetate

  • Compound Description: (R)-1-(pyridin-4-yl)ethyl acetate serves as the final product in a one-pot synthesis using a tandem palladium-lipase catalyst. The process involves the hydrogenation of 4-acetyl pyridine to form 1-(pyridin-4-yl)ethanol, followed by kinetic resolution over lipase, selectively yielding (R)-1-(pyridin-4-yl)ethyl acetate [].

N-tert-butyl-N-[1-(1-oxy-pyridin-4-yl)-ethyl]-nitroxide

  • Compound Description: This compound acts as a spin-trapping agent in biological systems for the detection of hydroxyl radicals (*OH) []. Its metabolism by the cytochrome P450 monooxygenase system was studied alongside N-tert-butyl-N-(1-phenyl-ethyl)-nitroxide [].

N-tert-butyl-N-(1-phenyl-ethyl)-nitroxide

  • Compound Description: This compound, along with N-tert-butyl-N-[1-(1-oxy-pyridin-4-yl)-ethyl]-nitroxide, serves as a spin-trapping agent, reacting with methyl radicals generated from the reaction of OH with DMSO []. The resulting stable nitroxides are detectable through ESR, allowing for OH analysis in biological systems [].
  • Relevance: Although lacking the pyridine ring present in 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, this compound shares a similar structural motif with an ethyl group connected to a cyclic structure (benzene instead of pyridine) and further substituted with a nitroxide group bearing a tert-butyl substituent [].

4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline

  • Compound Description: This secondary amine was synthesized via a stepwise reduction of the imine (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine using sodium borohydride []. Its crystal structure was characterized by various techniques, including X-ray diffraction [].

N-ethyl-4-(pyridin-4-yl)benzamide

  • Compound Description: This compound serves as the base structure for a series of potent ROCK1 inhibitors designed and analyzed using molecular modeling techniques, including docking, molecular dynamics, and 3D-QSAR [].

3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole (Compound 1)

  • Compound Description: This compound represents a known CK1δ hit used as a starting point for developing isoform-selective ATP-competitive protein kinase inhibitors []. To enhance selectivity, chiral iminosugar scaffolds were introduced at the C5 position of the isoxazole ring, aiming to interact with the ribose pocket/solvent-open area of CK1δ's ATP binding pocket [].

2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole

  • Compound Description: This compound represents a series of novel heterocyclic ring systems synthesized by fusing 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with substituted 2-[(2-bromoethyl)sulfanyl]-1,3-benzoxazole and 2-[(2-chloroethyl)sulfanyl]-1,3-benzoxazole []. These compounds were evaluated for antimicrobial, antioxidant, and antitubercular activities [].

2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192)

  • Compound Description: LQFM192 is a new piperazine derivative designed and synthesized to investigate its potential anxiolytic and antidepressant properties []. Studies suggest that its neuropharmacological activity is modulated by serotonergic and GABAergic pathways [].

3-(2-(Pyridin-4-yl)ethyl)pentane-2,4-dione (HacacPyen)

  • Compound Description: HacacPyen is a promising ditopic ligand utilized in the synthesis of cationic silver complexes []. It reacts with AgPF6 and AgBF4 to form complexes with the general formula [Ag(HacacPyen)2]+, where the silver ion is linearly coordinated by two pyridine nitrogen atoms [].

1,4-bis(pyridin-4-ylcarbonyl)piperazine (4-pcap)

  • Compound Description: This compound acts as a bridging ligand in the formation of a tri-periodic coordination polymer with zinc(II) ions []. The resulting structure is non-interpenetrated and contains [Zn2(OCO)2] dimeric units linked by 4-pcap and 2-carboxycinnamate ligands [].

3-(5,6,7,8-Tetrahydro-9-isopropyl-carbazol-3-yl)-1-methyl-1-(2-pyridin-4-yl-ethyl)-urea hydrochloride (FMS586)

  • Compound Description: FMS586 is a novel tetrahydrocarbazole derivative exhibiting potent and selective antagonist activity against the neuropeptide Y (NPY) Y5 receptor []. This compound demonstrates good oral bioavailability and brain permeability, making it a potential candidate for treating feeding disorders [].

(S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib)

  • Compound Description: Volitinib is a highly potent and selective inhibitor of the mesenchymal-epithelial transition factor (c-Met) currently undergoing clinical development for cancer treatment []. It belongs to a series of triazolopyrazine c-Met inhibitors and exhibits favorable pharmacokinetic properties and antitumor activities in preclinical models [].
  • Relevance: Although not directly sharing the piperazine ring or the 4-substituted pyridine motif of 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, volitinib belongs to the same category of small-molecule kinase inhibitors, specifically targeting c-Met, a receptor tyrosine kinase involved in cancer development and progression [].

3-(4-bromo-2-chlorophenyl)-1-(pyridin-4-yl)benzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one

  • Compound Description: This compound represents the side product isolated from a cyclocondensation reaction aimed at synthesizing a related benzimidazo[1,2-d][1,2,4]triazin-4(3H)-one derivative []. It was characterized by X-ray crystallography, revealing two crystal forms [].

Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

  • Compound Description: This compound was synthesized as a potential building block for constructing annulated 1,2,3-triazoles due to its versatile polyfunctionality []. Its molecular structure was elucidated through single-crystal X-ray diffraction analysis, and its intermolecular interactions were studied using Hirshfeld surface analysis [].

1-(2-{10-[2-Piperazinoethyl]-9-anthryl}ethyl)piperazine (Compound 1)

  • Compound Description: This compound serves as a fluorescent chemosensor for alkali metal and alkaline earth ions in acetonitrile []. It exhibits a "fluorophore-spacer-receptor" structure, where complexation with metal ions modulates photoinduced electron transfer, leading to enhanced fluorescence [].
  • Compound Description: This compound's solid form and solvates are described in a patent focusing on its pharmaceutical applications []. The patent also covers the process for preparing the solid form, pharmaceutical compositions containing it, and its use in treating diseases [].

4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

  • Compound Description: GSK690693 is a potent and novel inhibitor of AKT kinase, showing potential as a therapeutic agent for tumors with activated AKT []. It acts as an ATP-competitive inhibitor and demonstrates potent inhibition of intracellular AKT activity [].
  • Relevance: Although structurally distinct from 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, GSK690693 belongs to the same category of small-molecule kinase inhibitors, specifically targeting AKT, a serine/threonine-specific protein kinase involved in cell survival, proliferation, and metabolism [].

4-[2-(pyridin-4-yl)ethyl]pyridine

  • Compound Description: This compound forms a co-crystal with 2-aminobenzoic acid, exhibiting a 2:1 stoichiometry []. The crystal structure reveals a three-dimensional supramolecular architecture stabilized by hydrogen bonds and π-π interactions [].

Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate (Compound 1)

  • Compound Description: This compound exhibits relaxant effects in isolated rat trachea, primarily through calcium channel blockade []. It shows higher activity compared to theophylline, a known phosphodiesterase inhibitor, suggesting a different mechanism of action [].

4-alkyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol

  • Compound Description: This compound represents a series of S-derivatives synthesized and investigated for their anti-hypoxic activity []. Their physicochemical properties were determined using various techniques, and their biological activity was evaluated in models of acute hypoxia with hypertension [].

N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride

  • Compound Description: This compound is a novel Rho kinase inhibitor with a unique unsymmetrical urea structure currently under investigation for the treatment of central nervous system disorders []. A scalable and efficient synthetic process for its preparation has been established, involving acylation, deprotection, and salt formation starting from 4-aminopyridine and N,N′-carbonyldiimidazole [].

Benzoic acid (1-phenyl-2-pyridin-4-yl)ethyl esters

  • Compound Description: This class of compounds acts as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP) []. By inhibiting PDE4, these compounds can increase intracellular cAMP levels, potentially leading to anti-inflammatory effects [].

N-[2-(1-benzylpipéridin-4-yl)éthyl]-4-(pyrazin-2-yl)-pipérazine-1-carboxamide

  • Compound Description: This compound and its related derivatives act as antagonists of the muscarinic 4 (M4) receptor and are investigated for their potential in treating neurological disorders []. These disorders include Alzheimer's disease, Lewy body dementia, cognitive deficits associated with schizophrenia, Parkinson's disease, drug-induced parkinsonism, dyskinesias, dystonia, chorea, levodopa-induced dyskinesia, cerebral palsy, progressive supranuclear palsy, and Huntington's disease [].

2,6-bis[1-phenyl-1-(pyridin-2-yl)ethyl]pyridine (L)

  • Compound Description: L is a tridentate pyridine donor ligand used in the synthesis of group 11 metal complexes [, ]. It reacts with copper(I) halides in acetonitrile to form salts containing the [(MeCN)Cu(meso-L)]+ cation [], and with methylmercury(II) nitrate to form complexes with the meso and rac diastereoisomers of L [].
  • Relevance: This compound shares the structural motif of a pyridine ring with a 2-ethyl substituent with 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, although the latter has the substituent at the 4-position. Additionally, instead of a piperazine ring, this compound features two 1-phenyl-1-(pyridin-2-yl)ethyl groups attached to the 2,6-positions of the central pyridine ring, making it a tridentate ligand [, ].

2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline (Compound 2)

  • Compound Description: This compound was synthesized through a free-solvent oxidation reaction using elemental sulfur. The precursor, 2-ethyl-6-(pyridin-4-yl)-5,6,6a,11b-tetrahidro-7H-indeno[2,1-c]quinoline, was readily obtained through a Lewis acid-promoted [4+2] cycloaddition reaction []. The crystal structure of compound 2 was determined using X-ray powder diffraction [].

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (Compound 7n)

  • Compound Description: Compound 7n is a potent and orally available glycine transporter 1 (GlyT1) inhibitor, identified as a structurally diverse backup compound for the previously discovered TP0439150 []. It exhibits potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and increases cerebrospinal fluid glycine concentration in rats [].

Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate

  • Compound Description: The crystal structure of this compound has been determined by X-ray diffraction analysis []. The pyridine and pyrimidine rings in the molecule are nearly coplanar, with a small dihedral angle between them. The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds [].

N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide (Compound 45)

  • Compound Description: Compound 45 exhibits potent antiallergic activity and is significantly more potent than astemizole in inhibiting ovalbumin-induced histamine release from guinea pig peritoneal mast cells []. It also inhibits IL-4 and IL-5 production from Th-2 cells and demonstrates efficacy in in vivo models of allergic rhinitis and eosinophilia [].

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective MET inhibitor with high unbound target coverage and robust in vivo antitumor activity []. It displays nanomolar inhibition of MET kinase activity, favorable preclinical pharmacokinetics, and significant inhibition of MET phosphorylation in mice, leading to robust tumor growth inhibition in MET-dependent mouse models [].
  • Relevance: While lacking the piperazine ring of 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, AMG 337 shares a common focus on kinase inhibition, targeting the MET receptor tyrosine kinase involved in cancer development and progression [].

tert-butyl (Z)-4-(2-(5-methoxy-3-(2-((methylthio)carbonothioyl)hydrazono)-2-oxoindolin-1-yl)ethyl)piperazine-1-carboxylate

  • Compound Description: The crystal structure of this compound has been reported [].

3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116)

  • Compound Description: TAS-116 is a potent, selective, and orally available inhibitor of heat shock protein 90 (HSP90) []. It exhibits selectivity for HSP90α and HSP90β and demonstrates potent antitumor effects in an NCI-H1975 xenograft mouse model without significant toxicity [].
  • Relevance: Although structurally distinct from 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, TAS-116 belongs to the same category of small-molecule inhibitors targeting proteins involved in cancer cell growth and survival, specifically HSP90, a molecular chaperone essential for the stability and function of numerous oncoproteins [].

Ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate dimethyl sulfoxide hemisolvate

  • Compound Description: The crystal structure of this compound, including its dimethyl sulfoxide hemisolvate, has been reported []. It crystallizes in a non-merohedral twin form and exhibits both intra- and intermolecular hydrogen bonds in its crystal packing [].
  • Compound Description: This compound serves as a key intermediate in synthesizing a series of amodiaquine and pyronaridine analogues as potential antimalarial agents [, ]. The analogues exhibited varying degrees of activity against the malaria parasite Plasmodium falciparum, with one compound displaying promising activity against both chloroquine-sensitive and chloroquine-resistant strains [, ].

1-(2-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethyl)piperazine Derivatives

  • Compound Description: These derivatives were synthesized through a simple and efficient one-pot multi-component reaction catalyzed by baker’s yeast (Saccharomyces Cerevisiae) under solvent-free conditions []. The reaction involves benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium acetate and proceeds at room temperature to yield the desired products in excellent isolated yields [].

3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides

  • Compound Description: These iodides were synthesized and investigated for their self-assembling properties []. The compounds with nonyl ester groups formed liposomes in an aqueous environment, while those with ethyl ester groups did not show promising self-assembly behavior [].
  • Relevance: This class of compounds shares the pyridine ring with 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, although the substitution pattern differs. These compounds have a methyl group at the 1-position of the pyridine ring and a complex difluoro-dioxoheptane moiety at the 3-position. This moiety also contains two ester groups, with the alkyl chain length influencing the self-assembly properties of the compounds [].

(3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (NLX-204)

  • Compound Description: NLX-204 is a selective serotonin 5-HT1A receptor-biased agonist exhibiting robust antidepressant-like activity in preclinical models []. It displays high affinity for the 5-HT1A receptor, good selectivity over other receptors, and favorable drug-like properties [].
  • Relevance: This compound shares the pyridine ring with 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, although the substitution pattern on the pyridine ring differs. NLX-204 has an oxygen atom connected to the 2-position of the pyridine ring, which is further linked to a complex piperidine-based moiety through an ethylamine chain [].

2-methoxy-pyridin-4-yl derivatives

  • Compound Description: These derivatives are described in a patent focusing on their potential therapeutic applications [, ].
  • Relevance: These compounds share the core structure of a pyridine ring with a 4-substituent with 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride. They all have a methoxy group at the 2-position of the pyridine ring. The substituent at the 4-position varies and includes various functional groups and linkers [, ].

3-[1-aryl(alkyl)-2-pyridin-2-yl-ethyl]-4-hydroxy-6-methyl-2H-pyran-2-ones

  • Compound Description: This series of compounds was synthesized via a simple and efficient one-pot reaction between 4-hydroxy-6-methyl-2H-pyran-2-one, aldehydes, and 2-methylpyridine under catalyst-free conditions []. This method offers several advantages, including readily available starting materials, high yields, and a straightforward work-up process [].
  • Relevance: This series of compounds shares the pyridine ring with 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, although the substitution pattern on the pyridine ring differs. These compounds have a methyl group at the 2-position of the pyridine ring and an alkyl or aryl substituted ethyl group at the 1-position. This ethyl group is further connected to a 4-hydroxy-6-methyl-2H-pyran-2-one moiety at the 3-position [].

1,5-di(pyridin-2-yl)-3-(pyridin-4-yl)-pentane-1,5-dione

  • Compound Description: This compound is a flexible tripodal ligand that has been structurally characterized by X-ray crystallography []. It adopts a T-shaped conformation in the solid state and exhibits intermolecular hydrogen bonding and π-π stacking interactions [].
  • Relevance: This compound shares the pyridine ring with 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride. This compound has a central pyridine ring substituted at the 4-position with a propane chain. This propane chain is further substituted at both ends with a pyridin-2-yl group, creating a tripodal structure [].

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a novel phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to earlier inhibitors []. This improved safety profile is attributed to its lower emetogenicity while maintaining potent anti-inflammatory effects in preclinical models [].

Properties

CAS Number

521914-40-9

Product Name

1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride

IUPAC Name

1-(1-pyridin-4-ylethyl)piperazine;trihydrochloride

Molecular Formula

C11H20Cl3N3

Molecular Weight

300.7 g/mol

InChI

InChI=1S/C11H17N3.3ClH/c1-10(11-2-4-12-5-3-11)14-8-6-13-7-9-14;;;/h2-5,10,13H,6-9H2,1H3;3*1H

InChI Key

JAHUTRVMJLTMNE-UHFFFAOYSA-N

SMILES

CC(C1=CC=NC=C1)N2CCNCC2.Cl.Cl.Cl

Canonical SMILES

CC(C1=CC=NC=C1)N2CCNCC2.Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.